(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride
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Overview
Description
(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the second carbon and a hydroxyl group (-OH) attached to the third carbon in the piperidine ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Hydroxylation: The hydroxyl group can be introduced via an oxidation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxymethylation and hydroxylation reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-5-(Trifluoromethyl)piperidin-3-ol
- (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol
Uniqueness
(2R,3S)-3-Hydroxy-2-piperidinemethanol Hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQWGESJVTZQOH-IBTYICNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CO)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CO)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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